8-(4-Isopropylphenyl)-8-oxooctanoic acid

Lipophilicity optimization Membrane permeability QSAR modeling

Irreproducible lipoxygenase inhibition data often stems from unverified structural fidelity & uncontrolled lipophilicity in aryl oxooctanoic acid probes. This compound eliminates that variability. • Documented 5-LO inhibitory activity with QSAR-predicted potency advantage from para-isopropyl substitution vs. unsubstituted phenyl analogs • Distinct LogP 4.09 (~6.3× higher partition coefficient) enabling precise membrane permeability & tissue distribution benchmarking • Commercial availability at verified purity with transparent batch specifications ensures assay reproducibility & minimizes impurity artifacts • Ideal for head-to-head comparisons in RBL-1 cell LTB4 release assays, Caco-2/PAMPA permeability studies & in vivo carrageenan edema models

Molecular Formula C17H24O3
Molecular Weight 276.4 g/mol
CAS No. 898791-41-8
Cat. No. B1326205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-Isopropylphenyl)-8-oxooctanoic acid
CAS898791-41-8
Molecular FormulaC17H24O3
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(=O)CCCCCCC(=O)O
InChIInChI=1S/C17H24O3/c1-13(2)14-9-11-15(12-10-14)16(18)7-5-3-4-6-8-17(19)20/h9-13H,3-8H2,1-2H3,(H,19,20)
InChIKeyLKZJNXVLCUICBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(4-Isopropylphenyl)-8-oxooctanoic Acid: Specifications & Structural Identity


8-(4-Isopropylphenyl)-8-oxooctanoic acid (CAS 898791-41-8), also named 8-oxo-8-(4-propan-2-ylphenyl)octanoic acid, is an aryl alkanoic acid derivative with molecular formula C17H24O3 and molecular weight 276.37 g/mol . It features a 4-isopropylphenyl ketone moiety linked to an octanoic acid chain, conferring distinct physicochemical properties relevant to lipid metabolism modulation and anti-inflammatory research [1]. Commercially available at purities ≥95% , this compound serves as a specialized research tool for investigating lipoxygenase pathways and arachidonic acid cascade inhibition [2].

8-(4-Isopropylphenyl)-8-oxooctanoic Acid: Analog Substitution Risks


Within the aryl oxooctanoic acid series, subtle variations in aryl substitution critically alter lipophilicity, target engagement, and metabolic stability. The 4-isopropylphenyl moiety in this compound yields a calculated LogP of 4.09 , markedly distinct from the unsubstituted phenyl analog (8-oxo-8-phenyloctanoic acid, LogP 3.29) . This ~0.8 LogP unit difference translates to a >6-fold higher predicted octanol-water partition, directly impacting membrane permeability, tissue distribution, and assay reproducibility. Generic substitution with less lipophilic analogs risks underestimating in vivo efficacy or incurring unanticipated off-target binding, making source verification and structural fidelity essential for reproducible research outcomes [1].

8-(4-Isopropylphenyl)-8-oxooctanoic Acid: Quantitative Differentiation Evidence


Lipophilicity Advantage vs. Phenyl Analog

The 4-isopropylphenyl substituent elevates the computed LogP to 4.09 , compared to 3.29 for the unsubstituted 8-oxo-8-phenyloctanoic acid . This difference corresponds to a calculated partition ratio increase of approximately 6.3-fold (10^(4.09-3.29) ≈ 6.3), indicating substantially enhanced hydrophobic character. In aryloxoalkanoic acid QSAR models, increased lipophilicity within this range has been correlated with improved anti-inflammatory potency in carrageenan-induced edema assays [1].

Lipophilicity optimization Membrane permeability QSAR modeling

Hydrogen Bonding: Isopropyl vs. Isopropoxy Substitution

The target compound (C17H24O3, MW 276.37) contains a carbon-linked isopropyl group, whereas the closely related analog 8-(4-isopropoxyphenyl)-8-oxooctanoic acid (CAS 898791-94-1; C17H24O4, MW 292.37) features an ether oxygen . The additional oxygen in the isopropoxy analog introduces an extra hydrogen bond acceptor (total 4 vs. 3 in the target compound), which may alter binding interactions with enzyme active sites and influence metabolic susceptibility. The target's carbon-only linkage eliminates potential oxidative O-dealkylation liability, potentially conferring greater metabolic stability [1].

Structure-activity relationship Hydrogen bonding Target engagement

Lipoxygenase Pathway Inhibition

8-(4-Isopropylphenyl)-8-oxooctanoic acid is categorized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. While direct comparative IC50 data against specific analogs in identical assays is not publicly available, the compound class (aryl oxooctanoic acids) demonstrates structure-dependent anti-inflammatory activity. Quantitative structure-activity relationship (QSAR) analyses of related aryloxoalkanoic acids reveal that para-substitution with alkyl groups (e.g., isopropyl) positively correlates with edema inhibition potency, with the isopropyl-substituted members showing up to 2-fold greater activity than unsubstituted analogs in carrageenan-induced rat paw edema models [2].

Inflammation Lipoxygenase inhibition Eicosanoid modulation

Physicochemical Stability for Reproducible Handling

The compound exhibits a boiling point of 445.4±28.0 °C at 760 mmHg and a vapor pressure of 0.0±1.1 mmHg at 25 °C . In comparison, the structurally simpler 8-oxo-8-phenyloctanoic acid has a reported boiling point of approximately 407.1±28.0 °C . The ~38 °C higher boiling point of the isopropyl-substituted analog indicates stronger intermolecular interactions and lower volatility, which reduces evaporative loss during storage and assay preparation. This physical stability ensures consistent concentration delivery across experimental replicates, a critical factor for quantitative pharmacological studies.

Compound handling Thermal stability Experimental reproducibility

Commercial Availability with Verified Purity

8-(4-Isopropylphenyl)-8-oxooctanoic acid is available from multiple reputable suppliers with documented purity specifications of 97.0% and ≥95% . In contrast, several positional isomers and close analogs (e.g., 8-(3,5-dichlorophenyl)-8-oxooctanoic acid) lack transparent purity documentation in public vendor databases. The availability of the target compound with validated purity from established chemical suppliers (e.g., Fluorochem, CymitQuimica) ensures batch-to-batch consistency, which is essential for generating reproducible biological activity data and for regulatory-compliant preclinical research.

Chemical procurement Quality assurance Reproducible research

8-(4-Isopropylphenyl)-8-oxooctanoic Acid: Application Scenarios


Lipoxygenase Inhibition in Inflammation Models

Utilize this compound as a pharmacological probe in arachidonic acid cascade studies, particularly for dissecting 5-lipoxygenase-mediated leukotriene biosynthesis. Its documented lipoxygenase inhibitory activity [1] and QSAR-predicted potency advantage from para-isopropyl substitution [2] make it suitable for head-to-head comparisons with unsubstituted aryl analogs in cellular inflammation models (e.g., RBL-1 cell LTB4 release assays) and in vivo carrageenan edema protocols.

QSAR Model Development & Lead Optimization

Incorporate this compound into quantitative structure-activity relationship datasets as a representative para-alkyl substituted aryl oxooctanoic acid. Its distinct LogP (4.09) and structural features (C17H24O3, 3 H-bond acceptors) provide valuable data points for modeling lipophilicity-activity relationships and for benchmarking the impact of isopropyl substitution on anti-inflammatory potency [2].

Metabolic Stability & Permeability Screening

Employ this compound as a reference standard in permeability assays (e.g., Caco-2 or PAMPA) to evaluate the impact of increased lipophilicity on passive diffusion. The ~6.3-fold higher predicted partition coefficient relative to the unsubstituted phenyl analog enables comparative studies on membrane transit kinetics and metabolic susceptibility, informing the design of analogs with optimized oral bioavailability.

Reproducible Preclinical Pharmacology

Select this compound for studies requiring documented purity and batch-to-batch consistency. Its commercial availability at 97.0% purity with transparent vendor specifications ensures compliance with reproducibility guidelines and minimizes assay artifacts from impurities, a critical advantage over less well-characterized in-class analogs.

Technical Documentation Hub

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18 linked technical documents
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